molecular formula C13H14N2O4 B1595635 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 876721-15-2

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No. B1595635
M. Wt: 262.26 g/mol
InChI Key: PUOYKXUDPRGQQQ-UHFFFAOYSA-N
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Description

“4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” is a chemical compound . The IUPAC name for this compound is the same as the common name . It has a molecular weight of 262.27 .


Molecular Structure Analysis

The molecular formula of this compound is C13H14N2O4 . The InChI code is 1S/C13H14N2O4/c1-18-10-7-5-9 (6-8-10)13-14-11 (19-15-13)3-2-4-12 (16)17/h5-8H,2-4H2,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

This compound has a density of 1.258g/cm3 . It has a boiling point of 482ºC at 760 mmHg . The exact mass is 262.09500 . The LogP value is 2.15250 .

Scientific Research Applications

Novel Indole Based Hybrid Oxadiazole Scaffolds

  • Application: Synthesis of potent urease inhibitors.
  • Insight: Compounds related to 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid show potential as therapeutic agents in drug designing programs due to their inhibitory potential against the urease enzyme, with competitive inhibition observed in some cases (Nazir et al., 2018).

Acetic Acid Aldose Reductase Inhibitors

  • Application: Prevention of cataract development.
  • Insight: Derivatives of this compound, particularly 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, have demonstrated efficacy in preventing cataract development in animal models, highlighting its potential in topical treatments for visual impairments (La Motta et al., 2008).

Fenbufen Based Oxadiazole Derivatives

  • Application: Anti-inflammatory and analgesic agents.
  • Insight: A series of derivatives from 4-oxo-4-(biphenyl-4-yl)butanoic acid have been synthesized and tested, showing promising anti-inflammatory and analgesic activities. These compounds also exhibited low ulcerogenic action, making them safer options for inflammation and pain relief (Husain et al., 2009).

Novel Bioactive 1,2,4-Oxadiazole Natural Product Analogs

  • Application: Antitumor activity.
  • Insight: Analogs of natural products containing a 1,2,4-oxadiazole ring, such as compound 7 in this study, showed potent antitumor activity towards a range of cell lines in vitro, indicating their potential in cancer therapy (Maftei et al., 2013).

Corrosion Inhibition for Steel

  • Application: Corrosion inhibitor in sulfuric acid media.
  • Insight: Compounds such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have shown high efficiency as corrosion inhibitors for mild steel, demonstrating their utility in industrial applications (Bouklah et al., 2006).

In Vitro Antidiabetic Screening

  • Application: Antidiabetic activity.
  • Insight: Derivatives of 1,2,4-oxadiazole, such as those synthesized in this study, showed significant in vitro antidiabetic activity, suggesting their potential use in diabetes treatment (Lalpara et al., 2021).

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-10-7-5-9(6-8-10)13-14-11(19-15-13)3-2-4-12(16)17/h5-8H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOYKXUDPRGQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349847
Record name 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

CAS RN

876721-15-2
Record name 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VS Oliveira, C Pimenteira, DCB da Silva-Alves… - Bioorganic & medicinal …, 2013 - Elsevier
The mosquito Aedes aegypti is the vector agent responsible for the transmission of yellow fever and dengue fever viruses to over 80 million people in tropical and subtropical regions of …
Number of citations: 28 www.sciencedirect.com

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